(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative characterized by its unique structure that includes a benzodiazole ring and a boronic acid functional group. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry.
The compound falls under the category of boronic acids, which are known for their ability to form reversible covalent bonds with diols. This property makes them valuable in various chemical reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The molecular formula for (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid is , with a molecular weight of approximately 220.03 g/mol.
The synthesis of (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid typically involves several key steps:
These methods allow for the efficient synthesis of (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid with good yields.
The molecular structure of (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid features:
The InChI representation for this compound is as follows:
This structural data indicates that the compound is likely to exhibit interesting chemical reactivity due to its functional groups.
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid can participate in several important chemical reactions:
These reactions highlight the versatility of (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid in synthetic organic chemistry.
The mechanism of action for (1-Ethyl-1,3-benzodiazol-5-yl)boronic acid primarily revolves around its ability to interact with biological targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them effective inhibitors for enzymes like proteases.
The binding affinity may also be influenced by the presence of the benzodiazole ring, which can enhance specificity for certain biological targets due to π-stacking interactions and hydrogen bonding capabilities.
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications.
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid has several applications in scientific research:
(1-Ethyl-1,3-benzodiazol-5-yl)boronic acid (CAS: 1661043-48-6, C₉H₁₁BN₂O₂, MW: 190.01 g/mol) serves as a critical nucleophilic partner in Suzuki-Miyaura cross-couplings due to its electron-deficient benzimidazole scaffold [3] [9]. This reaction enables C–C bond formation between the boronic acid's aryl group and electrophilic aryl/vinyl halides under palladium catalysis. The mechanism proceeds through three steps: (1) oxidative addition of Pd⁰ into the C–X bond of the halide; (2) base-assisted transmetalation involving boronate complex formation; and (3) reductive elimination to yield the biaryl product [2] [4]. Key advantages include functional group tolerance (>95% purity achievable) and low toxicity of boronic acids compared to organotin reagents [4] [8]. Optimization strategies involve:
Table 1: Suzuki-Miyaura Optimization Parameters
Parameter | Standard Conditions | Optimized Conditions |
---|---|---|
Catalyst | Pd(PPh₃)₄ | Pd/SPhos or Pd/NHC |
Pd Loading | 1–5 mol% | 0.001–0.1 mol% |
Base | Na₂CO₃ | KF (for base-sensitive cases) |
Solvent | Toluene/ethanol | Water/surfactant mixtures |
Yield Range | 60–85% | 92–98% |
Microwave irradiation significantly accelerates benzimidazole core synthesis—a precursor to the boronic acid derivative. Conventional condensation of 4-bromo-1,2-diaminobenzene with propionic acid derivatives requires 12–24 hours at 150°C but under microwave conditions, cyclization completes in 20–30 minutes at 180°C [5]. Key benefits include:
Although the title compound lacks chiral centers, biocatalysis enables enantioselective synthesis of derivatives for pharmaceutical applications. Lipases and ketoreductases facilitate:
Palladium mediates two key transformations involving this boronic acid:
Table 2: Palladium-Catalyzed Reactions with Alkyl Halides
Reaction Type | Catalyst System | Substrate | Yield |
---|---|---|---|
Alkyl-Alkyl Coupling | Pd/PCy₃, K₃PO₄ | Secondary alkyl bromide | 89% |
Tandem C–H Activation | Pd(OAc)₂/DMEDA | N-Tosyl ethylamine | 93% |
Reductive Elimination | Pd/NHC, Cs₂CO₃ | Vinyl bromide | 95% |
Industrial production faces three hurdles:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: